Regioisomeric Differentiation: Unsymmetrical 2,3,4,6-Tetramethyl vs. Symmetrical 2,3,5,6-Tetramethyl Substitution Pattern
CAS 54690-00-5 bears an unsymmetrical 2,3,4,6-tetramethyl substitution pattern, whereas its closest cataloged regioisomer CAS 54689-99-5 carries a symmetrical 2,3,5,6-tetramethyl arrangement. Both compounds share the identical molecular formula C₂₀H₁₈O₂ and molecular weight (290.356 Da), yet the unsymmetrical substitution of 54690-00-5 generates a net permanent dipole moment vector not present in the centrosymmetric 2,3,5,6-isomer . This dipole asymmetry directly impacts crystal packing, melting behavior, and solubility. The estimated melting point of 54690-00-5 is 177.93 °C (MPBPWIN v1.42) with a predicted density of 1.2 ± 0.1 g/cm³ and boiling point of 473.0 ± 45.0 °C at 760 mmHg . For the 2,3,5,6-isomer (54689-99-5), the symmetrically substituted phenyl ring eliminates the net dipole across the benzylidene plane, which is expected to produce tighter crystal packing, a higher melting point, and different solubility profiles . This regioisomeric distinction is critical for applications requiring reproducible solid-state properties, including formulation, co-crystallization, and material science uses .
| Evidence Dimension | Molecular dipole moment and crystal packing efficiency |
|---|---|
| Target Compound Data | 54690-00-5: Unsymmetrical 2,3,4,6-tetramethyl substitution; est. MP 177.93 °C; density 1.2 ± 0.1 g/cm³; BP 473.0 ± 45.0 °C; logP 5.78 (ACD/Labs); PSA 34 Ų |
| Comparator Or Baseline | 54689-99-5: Symmetrical 2,3,5,6-tetramethyl substitution; identical MW 290.356 Da and formula C₂₀H₁₈O₂; predicted tighter crystal packing with higher MP due to centrosymmetric benzylidene group |
| Quantified Difference | Qualitative: presence vs. absence of net molecular dipole; quantitative physicochemical predictions support divergent MP, solubility, and chromatographic retention despite identical elemental composition |
| Conditions | ACD/Labs Percepta Platform PhysChem predictions (v14.00); EPISuite MPBPWIN v1.42 estimations; ChemSpider validated record CSID:1152524 |
Why This Matters
Procurement of the correct regioisomer is essential: the unsymmetrical 2,3,4,6 pattern yields different dipole-dependent properties (solubility, crystal habit, chromatographic behavior) compared to the symmetrical 2,3,5,6-isomer, despite identical molecular formula and MW—substitution without verification risks batch failure in solid-formulation or crystallography-dependent applications.
